molecular formula C16H11N5O2 B2959727 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 931648-73-6

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2959727
CAS No.: 931648-73-6
M. Wt: 305.297
InChI Key: MVZTZZQGQGMCKQ-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core linked to a phenyl group substituted with a tetrazole ring via a carboxamide bridge. Its molecular formula is C₁₆H₁₂N₅O₂, with a molecular weight of 306.3 g/mol. The benzofuran moiety contributes aromaticity and structural rigidity, while the tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical contexts .

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(15-9-11-3-1-2-4-14(11)23-15)18-12-5-7-13(8-6-12)21-10-17-19-20-21/h1-10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZTZZQGQGMCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in DMSO . This method yields high purity and good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and mild reaction conditions, are often employed to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzofuran moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring or benzofuran moiety .

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with various enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can be contextualized against related derivatives. Below is a comparative analysis supported by

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications References
This compound (Target) C₁₆H₁₂N₅O₂ 306.3 Tetrazole ring Bioisosteric replacement for carboxylates -
N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide C₁₈H₁₅N₅O₂S 365.41 Ethylsulfanyl on tetrazole Enhanced lipophilicity, membrane permeability
6-bromo-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide C₁₇H₁₂BrN₅O₂ 398.2 Bromo, methyl on benzofuran Halogen bonding potential, increased steric bulk
N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide C₂₀H₁₄N₂O₄* ~362.3 Formyl group on furan Reactive site for conjugation/derivatization

*Estimated based on structural analysis.

Structural and Functional Analysis

Target Compound

  • Structure : Lacks additional substituents on the benzofuran or tetrazole rings.
  • Properties : Moderate lipophilicity (logP ~2.5 estimated), balanced solubility, and metabolic stability due to the tetrazole bioisostere .
  • Applications : Serves as a lead compound for optimizing pharmacokinetic profiles in drug development.

Limitation: The sulfur atom may increase susceptibility to oxidative metabolism, reducing half-life.

Bromo-Methyl Derivative (C₁₇H₁₂BrN₅O₂) Key Feature: Bromine introduces halogen-bonding capacity, which could strengthen target binding. Limitation: Increased molecular weight (~398.2 g/mol) may hinder oral bioavailability.

Formyl-Furan Derivative (C₂₀H₁₄N₂O₄)

  • Key Feature : The formyl group enables covalent conjugation (e.g., Schiff base formation) for prodrug design or targeted delivery .
  • Limitation : High reactivity may lead to instability in aqueous environments.

Research Findings and Trends

  • Tetrazole as a Bioisostere : All compounds leverage the tetrazole ring’s ability to mimic carboxylates, avoiding enzymatic degradation while maintaining hydrogen-bonding interactions .
  • Substituent-Driven Optimization :
    • Ethylsulfanyl and bromo groups improve lipophilicity and binding affinity but may complicate synthetic routes .
    • The target compound’s simplicity offers a versatile scaffold for further derivatization.

Biological Activity

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5OC_{17}H_{15}N_{5}O, with a molecular weight of 305.33 g/mol. The compound features a benzofuran moiety linked to a tetrazole-substituted phenyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole and benzofuran moieties. For instance, derivatives of tetrazoles have shown significant activity against various bacterial strains. The presence of the tetrazole ring enhances hydrogen bonding interactions with bacterial enzymes, leading to increased inhibition of microbial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamideStaphylococcus aureus16 µg/mL
1,2,4-Triazoles (related structure)Escherichia coli8 µg/mL
Tetrazole derivativesPseudomonas aeruginosa32 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .

Case Study:
A study conducted on a series of benzofuran derivatives showed that one particular compound exhibited potent cytotoxicity against human cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics . The mechanism was attributed to the inhibition of specific kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The tetrazole ring is known to mimic carboxylic acid groups and can bind to enzyme active sites effectively.
  • Receptor Modulation: It may also act as an antagonist or agonist at certain receptors involved in inflammation and cancer progression.

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